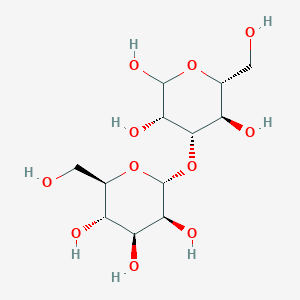

3-O-alpha-D-Mannopyranosyl-D-mannopyranose

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose typically involves glycosylation reactions. One common method is the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bond. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the disaccharide .

Industrial Production Methods: Industrial production of this compound can involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a glycosyl group from a donor molecule to an acceptor molecule, forming the desired disaccharide. This method is advantageous due to its specificity and efficiency .

化学反応の分析

Types of Reactions: 3-O-alpha-D-Mannopyranosyl-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alditols, which are sugar alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include periodic acid and bromine water.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride or benzyl chloride are used under basic conditions.

Major Products:

Oxidation: Formation of mannose-derived aldehydes or acids.

Reduction: Formation of mannitol or other sugar alcohols.

Substitution: Formation of acetylated or benzylated mannobioses.

科学的研究の応用

Role in Fungal Pathogenesis

One of the most significant applications of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose is its involvement in fungal pathogenesis, particularly with the fungus Cryptococcus neoformans, which is known to cause cryptococcal meningitis. Research indicates that Man-Man is a component of the cell wall of this fungus, contributing to its virulence and ability to evade the host's immune system . Understanding the role of Man-Man in the cell wall structure can lead to the development of targeted antifungal therapies that weaken the fungus's defenses.

Substrate for Enzymatic Reactions

Man-Man serves as a substrate for specific enzymes, notably the enzyme 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose xylosylphosphotransferase (XPT1). This enzyme catalyzes the transfer of a xylose phosphate group to Man-Man, resulting in a modified disaccharide that plays a role in cell wall biosynthesis . Investigating this enzymatic pathway can provide insights into fungal biology and potential therapeutic targets.

Research Tool in Glycoscience

In glycoscience, this compound is utilized as a research tool to study carbohydrate structures and their biological functions. Its specific glycosidic linkage allows researchers to explore its interactions with various proteins and enzymes, which can influence cellular signaling and adhesion processes . This research is vital for understanding cell-cell interactions, immune responses, and pathogen recognition mechanisms.

Biological Activities

The compound exhibits various biological activities, including:

- Cellular Signaling: Man-Man is involved in pathways that regulate cellular functions and responses.

- Immune Modulation: Its interaction with lectins can modulate immune responses, impacting how cells communicate during infections or inflammatory processes .

- Glycoprotein and Glycolipid Biosynthesis: It plays a role in synthesizing glycoproteins and glycolipids essential for various physiological functions.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study highlighted its role in enhancing the susceptibility of Cryptococcus neoformans to antifungal agents when combined with inhibitors targeting cell wall biosynthesis pathways .

- Another investigation demonstrated that modifying Man-Man's structure could alter its interaction with immune cells, providing insights into designing immunomodulatory therapies .

作用機序

The mechanism of action of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose involves its interaction with specific proteins and enzymes. It inhibits fimbrial lectins from enterobacteria by binding to the lectin’s carbohydrate recognition domain, preventing the bacteria from adhering to host cells. This inhibition can disrupt bacterial colonization and infection .

類似化合物との比較

- 2-O-alpha-D-Mannopyranosyl-D-mannopyranose

- 4-O-alpha-D-Mannopyranosyl-D-mannopyranose

- 6-O-alpha-D-Mannopyranosyl-D-mannopyranose

Comparison: 3-O-alpha-D-Mannopyranosyl-D-mannopyranose is unique due to its specific glycosidic linkage at the third position of the mannose unit. This linkage influences its biological activity and interaction with proteins. Compared to other mannobioses, it has a distinct role in inhibiting bacterial lectins and its structural properties make it a valuable tool in glycoscience research .

生物活性

3-O-alpha-D-Mannopyranosyl-D-mannopyranose (often abbreviated as OAMM) is a disaccharide composed of two mannose units linked by an alpha-glycosidic bond. This compound has garnered attention for its various biological activities, particularly in the fields of microbiology, pharmacology, and glycoscience. This article provides a detailed overview of its biological activities, supported by research findings and case studies.

- Chemical Formula : CHO

- Molecular Weight : 342.30 g/mol

- Structure : OAMM consists of two mannopyranose units, with the linkage occurring at the 3-position of one mannose unit to the 1-position of another.

1. Antimicrobial Properties

Research indicates that OAMM exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly in inhibiting biofilm formation, which is crucial for pathogenicity in bacteria like Pseudomonas aeruginosa. The binding affinity of LecB, a lectin from P. aeruginosa, to OAMM was shown to influence biofilm phenotypes significantly .

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 15 | |

| Escherichia coli | 12 | |

| Staphylococcus aureus | 10 |

2. Wound Healing Potential

OAMM has been studied for its role in promoting wound healing. In vitro assays demonstrated that extracts containing OAMM significantly enhanced the proliferation and migration of human gingival fibroblasts (HGFs), which are critical for tissue repair . The extract's antioxidant properties further support its wound healing capabilities.

- Cell Proliferation Assay Results :

| Concentration (μg/mL) | Proliferation (%) |

|---|---|

| 15.62 | 120 |

| 31.25 | 150 |

| 62.5 | 180 |

3. Cell Signaling and Recognition

OAMM plays a crucial role in cellular signaling and recognition processes. It is involved in the modulation of immune responses by acting as a ligand for specific receptors on immune cells, thereby influencing cytokine production and cell activation. This property is essential for understanding its potential therapeutic applications in immunology.

4. Glycoscience Applications

In glycoscience, OAMM is recognized for its structural significance and potential applications in drug design and development. Its ability to mimic natural glycan structures makes it a candidate for creating biocompatible materials and drug delivery systems.

Case Study 1: Biofilm Inhibition

A study conducted on various Pseudomonas isolates demonstrated that those treated with OAMM showed reduced biofilm formation compared to untreated controls. The isolates were categorized based on their biofilm-forming abilities, revealing that OAMM could shift strong biofilm formers to moderate or weak phenotypes .

Case Study 2: Wound Healing Efficacy

In a controlled experiment using human fibroblast cultures, OAMM-containing extracts were applied to create artificial wounds. Results showed enhanced closure rates compared to control groups, with significant increases in cell migration observed at lower concentrations of OAMM .

特性

IUPAC Name |

(3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-VXSGSMIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283142 | |

| Record name | 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23745-85-9 | |

| Record name | 3-O-α-D-Mannopyranosyl-D-mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23745-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha-Mannobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.ALPHA.-MANNOBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YP9VS8BNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the structural characterization of 3α-Mannobiose?

A1: 3α-Mannobiose, also known as 3-O-α-D-Mannopyranosyl-D-mannopyranose, is a disaccharide composed of two mannose units linked by an α(1→3) glycosidic bond. While specific spectroscopic data is not provided in the abstracts, the molecular formula and weight can be deduced as C12H22O11 and 342.3 g/mol, respectively.

Q2: How does 3α-Mannobiose interact with biological targets?

A2: One study investigates the interaction of 3α-Mannobiose with a lectin from the plant Medicago evoluta []. Lectins are proteins that bind specifically to carbohydrates. This interaction suggests that 3α-Mannobiose could play a role in biological recognition processes. Further research is needed to fully understand the downstream effects of this interaction.

Q3: How does 3α-Mannobiose compare to other disaccharides in terms of fragmentation patterns?

A3: Research utilizing Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry highlighted differences in fragmentation patterns between 3α-Mannobiose and its isomer, 2α-Mannobiose, which differs in the position of the glycosidic linkage []. This suggests that the specific linkage type influences the energy required for fragmentation and can provide valuable structural information.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。